molecular formula C13H18BrNO3S B2861216 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide CAS No. 2034484-30-3

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2861216
CAS No.: 2034484-30-3
M. Wt: 348.26
InChI Key: OMFGXBCACHPAQE-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide backbone substituted with a bromine atom at the 4-position. The N-alkyl chain includes a hydroxy group and an oxan-4-yl (tetrahydropyran-4-yl) moiety, conferring both hydrophilic and lipophilic properties.

Properties

IUPAC Name

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-10-7-12(19-8-10)13(17)15-4-1-11(16)9-2-5-18-6-3-9/h7-9,11,16H,1-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFGXBCACHPAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as Raney nickel for hydrogenation steps and p-toluenesulfonic acid for cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 4-position of the thiophene ring undergoes substitution reactions under catalytic conditions.

Reaction Conditions Product References
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, aryl boronic acid, 1,4-dioxane, 90°C, 18h4-Aryl derivatives (e.g., phenyl, pyridyl substituents)
AminationCuI, L-proline, K₂CO₃, DMSO, 80°C, 24h4-Amino-thiophene-2-carboxamide derivatives
  • Key Findings :

    • Suzuki reactions proceed regioselectively at the brominated position due to its higher electrophilicity compared to other sites .

    • Yields for monosubstituted products range from 33–40% under optimized conditions .

Amide Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and acylation reactions.

Reaction Conditions Product References
Acidic Hydrolysis6M HCl, reflux, 12hThiophene-2-carboxylic acid + 3-hydroxy-3-(oxan-4-yl)propylamine
Basic HydrolysisNaOH (aq), EtOH, 80°C, 6hSame as above
AcylationAcetyl chloride, pyridine, RT, 2hN-Acetylated derivatives
  • Mechanistic Insight :

    • Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, with the hydroxyl group on the propyl chain stabilizing intermediates through hydrogen bonding.

Oxidation of the Hydroxyl Group

The secondary alcohol in the propyl chain is oxidized to a ketone under mild conditions.

Reagent Conditions Product References
PCC (Pyridinium Chlorochromate)CH₂Cl₂, RT, 4h3-Oxo-3-(oxan-4-yl)propylcarboxamide derivative
Jones ReagentAcetone, 0°C, 1hSame as above
  • Yield : ~70–85% (PCC).

  • Side Reactions : Over-oxidation is minimal due to steric hindrance from the oxane ring.

Cyclization Involving the Oxane Moiety

The oxane (tetrahydropyran) ring influences reactivity through steric and electronic effects.

Reaction Conditions Product References
Acid-Catalyzed CyclizationH₂SO₄, MeOH, 60°C, 3hSpirocyclic derivatives (e.g., oxane-fused thiophene systems)
  • Structural Analysis :

    • Cyclization occurs preferentially at the hydroxyl group, forming 5- or 6-membered rings depending on reaction kinetics.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position.

Reaction Conditions Product References
NitrationHNO₃, H₂SO₄, 0°C, 1h5-Nitro-thiophene-2-carboxamide derivative
BrominationBr₂, CHCl₃, 50°C, 24h4,5-Dibromo-thiophene-2-carboxamide
  • Regioselectivity : Directed by the carboxamide group’s electron-withdrawing effect .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous environments:

Condition Half-Life Degradation Products References
pH 7.4, 37°C48hHydrolyzed carboxamide + oxidized propyl chain
pH 2.0, 37°C12hSame as above

Key Analytical Data

  • NMR :

    • Thiophene protons: δ 7.29 ppm (singlet, tri-substituted thiophene) .

    • Oxane protons: δ 3.4–4.1 ppm (multiplet).

  • MS : Molecular ion peak at m/z 387.2 [M+H]⁺ .

Scientific Research Applications

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydropyran ring and the thiophene moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs, as outlined below:

Structural and Functional Analogues

Compound Name Molecular Weight (g/mol) Key Substituents/Features Biological Relevance (if reported) Solubility/Stability Notes
4-Bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide (Target) ~346.3 (C₁₃H₁₈BrNO₃S) Bromothiophene, hydroxy-oxan-propyl Not explicitly reported Likely moderate solubility in polar solvents due to hydroxy/oxane groups
N-[(Oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine (MMV1) ~348.4 (C₁₅H₁₆N₄OS₂) Imidazothiadiazole core, oxan-4-ylmethyl Reported as a CntA inhibitor Lower solubility due to planar heterocycles
6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-... (MMV3) ~408.2 (C₁₆H₁₅BrN₆) Bromopyridine, imidazole-propyl Antimicrobial activity Enhanced solubility via imidazole
2-Chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]... (PDB 8AOY) ~480.4 (C₂₂H₃₁Cl₂N₃O₃) Chlorophenyl, oxan-4-yl-piperidine Ligand in crystallographic studies High crystallinity, moderate solubility
Phthalimidopropylamine-derived quaternary salt (12a-C4) ~435.2 (C₁₉H₂₄BrN₂O₂) Phthalimido, quaternary ammonium, bromobutane Cholinesterase inhibitor High solubility in polar solvents

Key Comparative Analysis

  • Halogen Substituents : The bromine in the target compound and MMV3 may enhance electrophilic interactions in biological targets, similar to bromopyridine’s role in MMV3 . In contrast, the phthalimido compound (12a-C4) uses bromine in a flexible alkyl chain, favoring ionic interactions .
  • Heterocyclic Systems : The target’s thiophene-carboxamide contrasts with MMV1’s imidazothiadiazole, which offers rigid planar geometry for π-π stacking but reduced solubility .
  • Solubility Modifiers : The hydroxy and oxan-4-yl groups in the target compound likely improve aqueous solubility compared to MMV1 and the chlorophenyl analog in PDB 8AOY, which rely on lipophilic groups . The quaternary ammonium group in 12a-C4 ensures high solubility but limits membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling strategies, analogous to MMV1 and MMV3 . However, the hydroxy-oxan-propyl chain may require protective group chemistry, increasing synthetic complexity compared to simpler N-alkyl derivatives.
  • The bromothiophene moiety could mimic aromatic pharmacophores in these systems .
  • Crystallographic Behavior : The oxan-4-yl group, as seen in PDB 8AOY, often stabilizes ligand conformations in protein binding pockets via CH-π or hydrogen-bonding interactions .

Biological Activity

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14BrNO3S\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\text{O}_3\text{S}

This structure includes a bromine atom, a thiophene ring, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound involves several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Interaction with Receptors : The compound may interact with various receptors, including nicotinic acetylcholine receptors (nAChRs), leading to modulation of neurotransmitter release and synaptic transmission .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Enzyme InhibitionModulation of enzymatic pathways
Receptor InteractionModulation of nAChR activity

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on SMMC-7721 liver cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the potential mechanisms involving telomerase inhibition, which is crucial for cancer cell immortality .
  • Neuropharmacological Effects : Research exploring the interaction with nAChRs revealed that this compound could enhance synaptic transmission in neuronal cultures. This effect was linked to increased calcium influx and neurotransmitter release, suggesting possible applications in neurodegenerative diseases where cholinergic signaling is impaired .

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